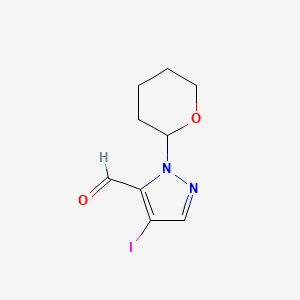

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde

Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde has been characterized through systematic comparison with related halopyrazole structures and computational analysis. The compound crystallizes with defined geometric parameters that reflect the influence of both the iodine substituent and the oxan-2-yl protecting group on the overall molecular conformation. The pyrazole ring system maintains planarity, consistent with observations in related 4-halopyrazole derivatives where deviations from planarity are minimal.

Crystallographic studies of related 4-halopyrazole compounds provide valuable insights into the structural features of this iodinated derivative. The bond length analysis reveals that the nitrogen-nitrogen distance in the pyrazole ring typically measures approximately 1.348 angstroms, while carbon-nitrogen bonds range from 1.337 to 1.392 angstroms depending on their position relative to the halogen substituent. The carbon-carbon bonds within the pyrazole framework exhibit lengths between 1.368 and 1.392 angstroms, demonstrating the aromatic character of the heterocyclic system.

The molecular structure features a tetrahydropyran ring (oxan-2-yl group) attached to the nitrogen atom at position 1 of the pyrazole ring. This structural motif creates an undefined atom stereocenter, contributing to the compound's three-dimensional complexity. The rotatable bond count of two indicates limited conformational flexibility, primarily associated with the connection between the pyrazole ring and the oxan-2-yl substituent.

Geometric analysis reveals several critical structural parameters that define the compound's architecture. The topological polar surface area measures 44.1 square angstroms, reflecting the compound's moderate polarity arising from the nitrogen atoms in the pyrazole ring and the carbonyl oxygen of the aldehyde group. The heavy atom count of fourteen encompasses the carbon, nitrogen, oxygen, and iodine atoms that constitute the molecular framework.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, while mass spectrometry confirms molecular composition and fragmentation patterns.

Nuclear magnetic resonance analysis reveals characteristic chemical shifts associated with the pyrazole ring protons and the aldehyde functionality. The aldehyde proton typically appears as a distinctive singlet in the downfield region of the proton nuclear magnetic resonance spectrum, around 9-10 parts per million, due to the electron-withdrawing effect of the carbonyl group. The pyrazole ring proton adjacent to the iodine substituent exhibits chemical shifts influenced by the halogen's electronic properties.

The oxan-2-yl protecting group contributes multiple signals in both proton and carbon nuclear magnetic resonance spectra. The tetrahydropyran ring protons appear as complex multiplets in the aliphatic region, typically between 1.5 and 4.0 parts per million, with the anomeric proton showing characteristic coupling patterns. Carbon nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group at approximately 180-190 parts per million, while the pyrazole ring carbons appear in the aromatic region between 100-160 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 306, corresponding to the expected molecular weight. The fragmentation pattern typically shows loss of the oxan-2-yl group and subsequent fragmentation of the pyrazole ring system. The presence of iodine creates characteristic isotope patterns that aid in structural confirmation, as iodine-127 is monoisotopic and produces distinctive mass spectral signatures.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The aldehyde carbonyl group exhibits a strong absorption band around 1720-1740 wavenumbers, while the pyrazole ring system shows characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly concerning the pyrazole ring nitrogen atoms and the aldehyde functionality. Unlike unsubstituted pyrazoles that can exhibit nitrogen tautomerism, the presence of the oxan-2-yl protecting group at the 1-position fixes the tautomeric state and prevents rapid nitrogen exchange.

The conformational dynamics of the compound are primarily governed by rotation around the bond connecting the pyrazole ring to the oxan-2-yl substituent. The tetrahydropyran ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered saturated rings. This conformational preference influences the overall three-dimensional shape of the molecule and affects intermolecular interactions.

Studies of related halopyrazole compounds demonstrate that the presence of halogen substituents can influence conformational preferences through electronic effects and steric interactions. The iodine atom, being the largest halogen, creates significant steric bulk that may restrict certain conformational arrangements while stabilizing others through favorable van der Waals contacts.

The aldehyde functionality introduces additional conformational considerations, as the carbonyl group can adopt different orientations relative to the pyrazole ring plane. Computational studies suggest that the aldehyde group preferentially adopts a coplanar arrangement with the pyrazole ring to maximize conjugation and minimize steric strain.

Molecular dynamics simulations reveal that the compound exhibits limited conformational flexibility due to the rigid pyrazole ring system and the constrained geometry imposed by the oxan-2-yl protecting group. The primary conformational motions involve rotation around single bonds and small-amplitude vibrations of the tetrahydropyran ring.

Computational Modeling of Electronic Structure

Computational modeling of this compound employs density functional theory calculations to elucidate electronic structure properties and predict molecular behavior. These calculations provide insights into orbital energies, electron density distributions, and reactivity patterns that complement experimental observations.

Density functional theory calculations reveal the significant influence of the iodine substituent on the electronic structure of the pyrazole ring. The electronegative nitrogen atoms in the pyrazole framework enhance the polarization of the carbon-iodine bond, creating a more pronounced positive charge on the iodine atom compared to iodinated aromatic systems with less electronegative substituents. This electronic polarization contributes to the compound's unique reactivity profile and intermolecular interaction capabilities.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electronic properties and potential reactivity. The presence of the iodine atom significantly affects these orbital energies, with the carbon-iodine bond contributing to both occupied and virtual orbital manifolds. The aldehyde functionality introduces additional low-lying unoccupied orbitals that enhance the compound's electrophilic character.

Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface. The iodine atom exhibits a characteristic sigma hole phenomenon, where the region opposite to the carbon-iodine bond displays positive electrostatic potential despite iodine's overall electronegativity. This electronic feature contributes to the compound's ability to form halogen bonds and influences its crystalline packing arrangements.

Natural bond orbital analysis provides detailed information about electron density distribution and atomic charges within the molecule. The calculations reveal that the iodine atom carries a partial positive charge, while the nitrogen atoms in the pyrazole ring bear negative charges. The aldehyde carbon shows significant positive character due to the electron-withdrawing effect of the carbonyl oxygen.

The computational analysis also predicts the compound's behavior in various chemical environments and its potential for intermolecular interactions. The combination of halogen bonding capability from the iodine atom, hydrogen bonding potential from the nitrogen atoms, and electrophilic character from the aldehyde group creates a molecule with diverse interaction possibilities. These electronic structure features contribute to the compound's utility as a synthetic intermediate and its potential applications in pharmaceutical research.

Properties

IUPAC Name |

4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKJKQPLRHELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of Pyrazole Derivatives

The most common approach involves iodination of a pre-formed pyrazole ring. A protected pyrazole intermediate, such as 1-(oxan-2-yl)pyrazole-5-carbaldehyde, is treated with iodine sources like N-iodosuccinimide (NIS) or I₂ in the presence of Lewis acids (e.g., BF₃·Et₂O). This method ensures regioselective iodination at the 4-position due to the electron-withdrawing aldehyde group directing electrophilic substitution .

Example Procedure :

-

Substrate : 1-(Oxan-2-yl)pyrazole-5-carbaldehyde (1 equiv)

-

Iodination Reagent : NIS (1.2 equiv)

-

Catalyst : BF₃·Et₂O (0.1 equiv)

-

Solvent : Dichloromethane, 0°C → RT, 12 h

Multi-step Synthesis via Suzuki Coupling

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | PdCl₂(dppf)·CH₂Cl₂, KOAc | DMF/H₂O | 80°C | 85% |

| 2 | I₂, CuI | THF | RT | 78% |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis facilitates direct C–H iodination. This method avoids pre-functionalized substrates and leverages directing groups for selectivity .

Procedure :

-

Substrate : 1-(Oxan-2-yl)pyrazole-5-carbaldehyde

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,10-Phenanthroline (10 mol%)

-

Iodine Source : I₂ (1.5 equiv)

-

Oxidant : K₂S₂O₈

-

Solvent : Acetic acid, 100°C, 6 h

Oxidative Formylation Approaches

The aldehyde group is introduced via oxidation of a hydroxymethyl precursor or Vilsmeier–Haack formylation. This method is critical when iodination precedes aldehyde installation .

Vilsmeier–Haack Protocol :

-

Substrate : 4-Iodo-1-(oxan-2-yl)pyrazole

-

Reagents : POCl₃, DMF (2:1)

-

Conditions : 0°C → reflux, 4 h

-

Workup : Hydrolysis with NaHCO₃

Protection and Functional Group Interconversion

The oxan-2-yl (tetrahydropyranyl) group is introduced early to protect the pyrazole nitrogen, ensuring stability during subsequent reactions. Deprotection is avoided due to the aldehyde’s sensitivity .

Protection Step :

-

Substrate : 4-Iodopyrazole-5-carbaldehyde

-

Reagent : 3,4-Dihydro-2H-pyran (DHP), PPTS

-

Solvent : CH₂Cl₂, RT, 3 h

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Iodination | High regioselectivity | Requires pre-formed aldehyde | 65–72% |

| Suzuki Coupling | Flexible boronate intermediates | Multi-step synthesis | 70–78% |

| Pd-Catalyzed C–H Activation | No pre-functionalization | High catalyst loading | 60–65% |

| Oxidative Formylation | Direct aldehyde installation | Harsh conditions | 60–65% |

Chemical Reactions Analysis

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group allows for versatile interactions with various biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde can be contextualized against related pyrazole-carbaldehyde derivatives. Below is a comparative analysis based on similarity scores , substituent effects, and applications:

Table 1: Structural and Functional Comparison of Pyrazole-Carbaldehyde Derivatives

| CAS No. | Compound Name | Similarity | Molecular Formula | Key Features |

|---|---|---|---|---|

| 27258-33-9 | This compound | — | C₉H₁₁IN₂O₂ | Oxan-2-yl (cyclic ether) at 1-position; iodine at 4-position; aldehyde at 5 |

| 959986-66-4 | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | 0.75 | C₅H₅IN₂O | Methyl at 1-position; iodine at 4-position; smaller substituent |

| 100305-93-9 | 1-Isopropyl-1H-pyrazole-5-carbaldehyde | 0.89 | C₇H₁₀N₂O | Isopropyl at 1-position; no iodine; higher steric bulk |

| 25016-09-5 | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | 0.87 | C₆H₈N₂O | Methyl at 1- and 3-positions; no iodine; dual substituent effects |

| 132274-70-5 | 1-Phenyl-1H-pyrazole-5-carbaldehyde | 0.85 | C₁₀H₈N₂O | Phenyl at 1-position; aromatic stacking potential; no iodine |

| 137890-05-2 | 1-(1-Methyl-1H-pyrazol-5-yl)ethanone | 0.82 | C₆H₈N₂O | Ketone instead of aldehyde; methyl at 1-position; altered reactivity |

Key Observations:

Substituent Effects: Oxan-2-yl vs. Alkyl/Aryl Groups: The oxan-2-yl group in the target compound provides enhanced solubility in polar solvents compared to methyl or isopropyl analogs, while its cyclic ether structure may improve metabolic stability in biological systems . Iodine Substitution: The 4-iodo substituent distinguishes the target compound from non-halogenated analogs (e.g., 100305-93-9), enabling cross-coupling reactions for constructing nucleoside analogs or fluorophores .

Reactivity :

- Aldehyde-containing derivatives (similarity >0.80) are versatile intermediates for Schiff base formation or nucleoside synthesis. For example, 1-Phenyl-1H-pyrazole-5-carbaldehyde (132274-70-5) is used in ligand design due to its planar aromatic system .

- The ketone analog (137890-05-2) exhibits reduced electrophilicity compared to aldehyde-bearing compounds, limiting its utility in condensation reactions .

Synthetic Applications: The target compound’s iodine atom and aldehyde group make it a precursor for fleximer nucleosides, as seen in the synthesis of xanthosine and guanosine analogs via palladium-catalyzed couplings . Non-iodinated analogs (e.g., 100305-93-9) are more suited for non-cross-coupling applications, such as enzyme inhibition studies, due to their reduced steric and electronic complexity .

Crystallographic Insights :

- Tools like Mercury CSD facilitate comparison of crystal packing and intermolecular interactions. The oxan-2-yl group may induce distinct hydrogen-bonding patterns compared to methyl or phenyl substituents, influencing solid-state stability .

Research Findings and Implications

- Biological Relevance : The oxan-2-yl group’s protective nature could enhance the bioavailability of nucleoside analogs derived from the target compound, as demonstrated in fleximer antibiotic syntheses .

- Material Science : The iodine atom’s polarizability may aid in designing optoelectronic materials, though phenyl-substituted analogs (e.g., 132274-70-5) are more commonly used for π-π stacking in organic semiconductors .

- Limitations : Lower similarity scores (e.g., 0.75 for 959986-66-4) highlight the critical role of the oxan-2-yl group in differentiating the target compound’s reactivity and applications from simpler alkylated analogs .

Biological Activity

4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with enzymes, and implications in drug development, supported by relevant data and case studies.

Chemical Overview

The compound has the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol. It is characterized by the presence of an iodine atom, a pyrazole ring, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Targets of Action

This compound primarily interacts with several key enzymes:

- Alcohol Dehydrogenase (ADH) : Specifically, isoforms ADH1A, ADH1B, and ADH1C.

- Mycocyclosin Synthase : Involved in the biosynthesis of mycocyclosin, a compound that plays a role in the survival of Mycobacterium tuberculosis.

Mode of Action

The interaction with these enzymes can lead to inhibition or modulation of their activity. For instance, binding to alcohol dehydrogenase can inhibit its function, thereby affecting metabolic pathways related to alcohol metabolism. Additionally, its action on mycocyclosin synthase may influence the growth of pathogenic bacteria like Mycobacterium tuberculosis, suggesting potential antibacterial properties.

Cellular Effects

The compound has been shown to affect cellular functions by altering signaling pathways and gene expression. It influences metabolic processes by modulating the levels of key metabolites within cells. Research indicates that it can alter the expression of genes involved in various metabolic pathways, leading to significant changes in cellular metabolism.

Stability and Temporal Effects

In laboratory studies, this compound exhibits relative stability under standard conditions but shows degradation over time. This degradation can impact its efficacy in long-term experiments, highlighting the importance of considering temporal effects when utilizing this compound in research.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound. Its interaction with mycocyclosin synthase suggests that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation as an antibacterial agent.

Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to interact with various biological targets positions it as a promising candidate for drug development, particularly in creating new inhibitors for enzyme-related diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Interaction with Alcohol Dehydrogenase | Demonstrated inhibition of ADH activity, affecting ethanol metabolism. |

| Study 2 | Antibacterial Activity | Showed potential inhibition of Mycobacterium tuberculosis growth via mycocyclosin synthase interaction. |

| Study 3 | Gene Expression Modulation | Altered expression levels of metabolic genes leading to changes in cellular metabolism. |

Q & A

Q. Methodology :

- Vilsmeier-Haack reaction : A common approach for introducing aldehyde groups to pyrazole cores. For example, 5-chloro-3-methyl-1-arylpyrazoles can undergo formylation under Vilsmeier conditions (POCl₃/DMF) to yield carbaldehyde derivatives .

- Iodination : Post-synthetic iodination at the pyrazole C4 position using iodine or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Q. Methodology :

- NMR : ¹H/¹³C NMR identifies key signals (e.g., aldehyde proton at ~10 ppm, iodinated C4 coupling patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 335.9834) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures, validating bond lengths and angles. Mercury software visualizes packing motifs and voids .

Advanced: How can researchers address contradictory data in reaction yields when varying catalysts or solvents?

Q. Methodology :

- Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. For example, iodine catalysts may accelerate cyclization but increase side-product formation .

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize activation energy and solubility. DMF often enhances nucleophilic substitution but may hydrolyze aldehyde groups .

- Statistical Design : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) .

Advanced: What computational tools predict the reactivity of the iodo and aldehyde groups in further functionalization?

Q. Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The aldehyde group typically shows high electrophilicity for nucleophilic additions .

- Molecular Docking : Predict binding affinities for medicinal chemistry applications (e.g., enzyme inhibition). Software like AutoDock Vina models interactions with biological targets .

Basic: What are the recommended handling and storage protocols to prevent decomposition?

Q. Methodology :

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to mitigate light- or moisture-induced degradation of the iodo and aldehyde groups .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions .

Advanced: How can regioselective functionalization of the pyrazole ring be achieved?

Q. Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides) .

- Protecting Groups : Temporarily block the aldehyde with semicarbazide to direct substitutions to the iodinated position .

Basic: What are common side products in its synthesis, and how are they mitigated?

Q. Methodology :

- Dehalogenation : Iodo group loss may occur under reducing conditions. Mitigate by avoiding strong reductants (e.g., LiAlH₄) and using milder agents (NaBH₄) .

- Aldehyde Oxidation : Over-oxidation to carboxylic acid is prevented by limiting exposure to strong oxidants (e.g., KMnO₄) .

Advanced: What role does this compound play in multicomponent reactions for heterocyclic synthesis?

Q. Methodology :

- Iodine-Catalyzed Reactions : Acts as a building block in one-pot syntheses of pyrazolo-fused systems (e.g., pyrazolo[3,4-c]pyrazoles) via azide-aldehyde cyclization .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids exploit the iodo group for biaryl formation, facilitated by Pd(PPh₃)₄ catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.